molecular formula C5H6N3NaO2 B2926715 Sodium;5-amino-3-methylimidazole-4-carboxylate CAS No. 2309461-04-7

Sodium;5-amino-3-methylimidazole-4-carboxylate

Cat. No.: B2926715
CAS No.: 2309461-04-7
M. Wt: 163.112
InChI Key: LAWVLNRGHYZDDN-UHFFFAOYSA-M
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Description

Synthesis Analysis

Imidazoles, the core structure of S-MIM, can be synthesized through various methods. One common method involves starting from 1,2-diketones and urotropine in the presence of ammonium acetate . Another approach involves a NHC-copper-catalyzed isocyanide insertion into alcohol to form an N-arylformimidate intermediate and subsequent base-promoted cycloaddition .


Molecular Structure Analysis

The molecular structure of S-MIM would consist of a five-membered imidazole ring with a carboxylate group at the 4-position and an amino group at the 5-position. The 3-position of the ring would be substituted with a methyl group.


Chemical Reactions Analysis

Imidazoles are known to participate in a variety of chemical reactions. They can act as both nucleophiles and electrophiles, and their reactivity can be influenced by the nature of the substituents on the imidazole ring .

Scientific Research Applications

AMPK Activation and Independent Effects

Research on 5-Aminoimidazole-4-carboxamide ribonucleoside (AICAr) showcases its initial classification as an AMPK activator. This compound has been pivotal in studying AMPK's physiological and pathological roles, including metabolism regulation and cancer pathogenesis. However, increasing evidence suggests that many effects previously attributed to AMPK activation by AICAr are AMPK-independent, necessitating caution in interpreting data from AICAr-based studies (Visnjic et al., 2021).

Xylan Derivatives in Biopolymers

The modification of xylan into biopolymer ethers and esters with specific properties is explored through the reaction with sodium monochloroacetate and other compounds. These derivatives show promise in various applications, including drug delivery, due to their spherical nanoparticle formation capability. This research opens new avenues for utilizing xylan derivatives in biomedicine and other fields (Petzold-Welcke et al., 2014).

Imidazole Derivatives and Antitumor Activity

The review of bis(2-chloroethyl)amino derivatives of imidazole highlights the compound's potential in developing new antitumor drugs and understanding different biological properties. This underscores the importance of imidazole derivatives in cancer research and drug discovery, showcasing the chemical's versatility beyond its basic structure (Iradyan et al., 2009).

Plant Growth in Saline Soils

Research into plant-growth-promoting rhizobacteria (PGPR) illustrates how these beneficial bacteria help plants in saline soils overcome osmotic stress and improve growth. This application is vital for agriculture in salt-affected areas, providing insights into sustainable farming practices in challenging environments (Paul & Lade, 2014).

Benzimidazole Fungicides

Benzimidazole fungicides are highlighted for their mechanism of action as specific inhibitors of microtubule assembly by binding to tubulin. This function is critical in both agricultural and medical applications, including anthelminthic drugs and cancer chemotherapy, demonstrating the broad utility of benzimidazole derivatives (Davidse, 1986).

Future Directions

While specific future directions for S-MIM are not clear from the available information, imidazole derivatives are a focus of ongoing research due to their wide range of biological activities and potential therapeutic applications .

Properties

IUPAC Name

sodium;5-amino-3-methylimidazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2.Na/c1-8-2-7-4(6)3(8)5(9)10;/h2H,6H2,1H3,(H,9,10);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAWVLNRGHYZDDN-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=C1C(=O)[O-])N.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N3NaO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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